molecular formula C9H10N2O B8714400 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one CAS No. 180340-71-0

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one

Cat. No. B8714400
CAS RN: 180340-71-0
M. Wt: 162.19 g/mol
InChI Key: XQXWGFVQCQZVQE-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one is a chemical compound with the molecular formula C9H10N2O . It has been identified as a novel chemotype of CCR2 antagonists with nanomolar inhibitory activity .


Synthesis Analysis

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one involves a systematic structure-activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring . An efficient and general synthesis was established to construct the innovative core structure and derive the compound collections .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one consists of a pyrido[2,3-b]azepine ring system, which is a fused heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one are complex and involve multiple steps. The reactions include condensation, cyclization, and substitution reactions .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one is related to its role as a CCR2 antagonist. It has been found to have nanomolar inhibitory activity against CCR2 .

Future Directions

The future directions for the study of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one could involve further exploration of its potential as a CCR2 antagonist. This could include more detailed studies on its synthesis, mechanism of action, and potential applications in the treatment of diseases related to CCR2 .

properties

CAS RN

180340-71-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6,7,8,9-tetrahydropyrido[2,3-b]azepin-5-one

InChI

InChI=1S/C9H10N2O/c12-8-4-2-6-11-9-7(8)3-1-5-10-9/h1,3,5H,2,4,6H2,(H,10,11)

InChI Key

XQXWGFVQCQZVQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(NC1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.00 g of 6,7,8,9-tetrahydro-9-[(4-methylphenyl)sulfonyl]-5H-pyrido[2,3-b]azepin-5-one in 60 ml of 40% (v/v) sulfuric acid in acetic acid is heated at 60° C. for 11 hours. The mixture is chilled and poured into 350 ml of ice water (cooled in an ice bath) with thorough stirring. To the cold mixture is added solid NaOH until the pH is 8 while keeping the temperature below 30° C. The mixture is filtered and the solid washed with ethyl acetate. The organic layer of the filtrate is separated and the aqueous layer extracted with ethyl acetate. The organic layer and extracts are combined and treated with activated carbon. The mixture is filtered through MGSO4 and the solvent removed under vacuum to Give 2.0 g of yellow crystals.
Name
6,7,8,9-tetrahydro-9-[(4-methylphenyl)sulfonyl]-5H-pyrido[2,3-b]azepin-5-one
Quantity
5 g
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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